Journal Name:Nano Letters
Journal ISSN:1530-6984
IF:10.8
Journal Website:http://pubs.acs.org/journal/nalefd
Year of Origin:2001
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1104
Publishing Cycle:Monthly
OA or Not:Not
Focus leveling improvement using optimized wafer edge settings
Nano Letters ( IF 10.8 ) Pub Date: 2019-11-12 , DOI: 10.1117/1.jmm.18.4.043505
Abstract. Background: To reduce defocus from leveling errors at the wafer edge, modern exposure tools offer a broad range of advanced leveling controls. These additional degrees of freedom offer better leveling performance, but users hesitate to spend the tool time, wafers, and engineering hours necessary to find and maintain the optimal settings experimentally. Aim: In order to fully explore the potential of advanced leveling controls, an automated, fast simulation method should be introduced. Approach: Alternative set-point curves and resulting focus residuals are simulated from existing wafer height maps. Optimizations are carried out to obtain the best edge exclusion settings for several dynamic random access memory and NAND flash memory products, across different layers and exposure tools. The simulated focus errors are compared to the POR settings and verified with electrical results. Results: An efficient optimization algorithm was demonstrated and significant leveling improvements found for a number of use cases. The resulting settings vary substantially between different products, layers, and exposure tools. The impact of the improved leveling performance is verified using electrical data. Conclusions: The speed of the presented method proves crucial to help lithographers dial in and maintain numerous settings at optimal values across a typical production line.
Detail
Transformational invariance in compact process modeling
Nano Letters ( IF 10.8 ) Pub Date: 2020-02-22 , DOI: 10.1117/1.jmm.19.1.013502
Abstract. Background: Modern one-digit technological nodes demand strict reproduction of the optical proximity corrections for repeatable congruent patterns. To ensure this property, the optical and process simulations must be invariant to the geometrical transformations of the translation, rotation, and reflection. Simulators must support invariance both in theory, mathematically, and in practice, numerically. The invariance of compact modeling operators has never been scrutinized before. Aim: We aim to examine manner and conditions under which optical simulations preserve or violate intrinsic invariances of exact imaging. We analyze invariances of Volterra operators, which are widely used in compact process modeling. Our goal is to determine necessary and sufficient conditions under which such operators become fully invariant Approach: We use theoretical analysis to deduce full invariance conditions and numerical simulations to illustrate the results. Results: The linear fully invariant operators are convolutions with rotationally symmetrical kernels. The fully invariant quadratic operators have special functional form with two radial and one polar argument and are not necessarily rotationally symmetrical. We deduced invariance conditions for the kernels of high-order Volterra operators. Conclusions: We suggest to use fully invariant nonlinear Volterra operators as atomic construction blocks in machine learning and neural networks for compact process modeling.
Detail
Wear comparison of critical dimension-atomic force microscopy tips.
Nano Letters ( IF 10.8 ) Pub Date: 2020-01-01 , DOI: 10.1117/1.jmm.19.1.014004
Nanoscale wear affects the performance of atomic force microscopy (AFM)-based measurements for all applications including process control measurements and nanoelectronics characterization. As such, methods to prevent or reduce AFM tip wear is an area of active research. However, most prior work has been on conventional AFMs rather than critical dimension AFM (CD-AFM). Hence, less is known about CD-AFM tip-wear. Given that tip-wear directly affects the accuracy of dimensional measurements, a basic understanding of CD-AFM tip wear is needed. Toward this goal, we evaluated the wear performance of electron beam deposited CD-AFM tips. Using a continuous scanning strategy, we evaluated the overall wear rate and tip lifetime and compared these with those of silicon-based CD-AFM tips. Our data show improved tip lifetime of as much as a factor of five and reduced wear rates of more than 17 times. Such improvements in wear rate means less measurement variability and lower cost.
Detail
High-power EUV lithography: spectral purity and imaging performance
Nano Letters ( IF 10.8 ) Pub Date: 2020-09-01 , DOI: 10.1117/1.jmm.19.3.033801
With the introduction of the NXE:3400B scanner, ASML has brought extreme ultraviolet lithography (EUV) to high-volume manufacturing (HVM). The high-EUV power of >200 W being realized with this system satisfies the throughput requirements of HVM, but also requires reconsideration of the imaging aspects of spectral purity, both from the details of the EUV emission spectrum and from the deep-ultraviolet (DUV) emission. We present simulation and experimental results for the spectral purity of high-power EUV systems and the imaging impact of this, both for the case of with and without a pellicle. Also, possible controls for spectral purity will be discussed, and an innovative method will be described to measure imaging impact of varying conversion efficiency (CE) and DUV. It will be shown that CE optimization toward higher source power leads to reduction in relative DUV content, and the small deltas in EUV source spectrum for higher power do not influence imaging. It will also be shown that resulting variations in DUV do not affect imaging performance significantly, provided that a suitable reticle black border is used. In summary, spectral purity performance is found to enable current and upcoming nodes of EUV lithography and to not be a bottleneck for further increasing power of EUV systems to well above 250 W.
Detail
Through-pellicle imaging of extreme ultraviolet mask with extreme ultraviolet ptychography microscope
Nano Letters ( IF 10.8 ) Pub Date: 2019-09-28 , DOI: 10.1117/1.jmm.18.3.034005
Abstract. Background: An extreme ultraviolet (EUV) pellicle is necessary to increase the process yield even though the declining throughput is a big concern. However, an EUV metrology/inspection tool for this pellicle has not been commercialized yet. Aim: The goal of this study is to verify the pellicle/mask inspection feasibility of EUV scanning lensless imaging (ESLI) and verify the impact of contaminants on pellicles depending on their size. Approach: Through-pellicle imaging was implemented by using ESLI, which uses a high-order harmonic generation EUV source and ptychography. Optical characteristics of various sizes of Fe-contaminated EUV pellicles were evaluated to verify their impact on wafer images. Results: Large size (∼10  μm) contaminants on the pellicle were found to contribute to the final wafer pattern loss. However, small size (2 to 3  μm) contaminants on the pellicle do not have substantial impact on the wafer image. Conclusions: The defect detection capability of ESLI for pellicle and mask was confirmed. Therefore, ESLI is useful in applications like pellicle qualification and EUV mask inspection metrology.
Detail
Tilted beam scanning electron microscopy, 3-D metrology for microelectronics industry
Nano Letters ( IF 10.8 ) Pub Date: 2019-08-19 , DOI: 10.1117/1.jmm.18.3.034001
Abstract. In the microelectronics industry, most of the dimensional metrology relies on critical dimension (CD) estimation. These measurements are mainly performed by critical dimension scanning electron microscopy, because it is a very fast, mainly nondestructive method and enables direct measurements on wafers. To measure CDs, the distance is estimated between the edges of the observed pattern on an SEM image. As the CD becomes smaller and smaller, the needs for more reliable metrology techniques emerge. In order to obtain more meaningful and reproducible CD measurements regardless of the pattern type (line, space, contact, hole, etc.), one needs to perform a CD measurement at a known and constant height due to a methodology that determines the topographic shape of the pattern from SEM images. An SEM capable of bending the electron beam (up to 12 deg in our case) allows images to be caught at different angles, giving access to more information. From the analysis of such images, pattern height and sidewall angles can be determined using geometric considerations. Understanding interaction between three-dimensional (3-D) shapes, pattern materials, and the electron beam becomes essential to correlate topography information. A preliminary work based on Monte–Carlo simulations was conducted using JMONSEL, a software developed by the National Institute of Standards and Technology. With this analysis, it is possible to determine theoretical trends for different topographies and beam tilt conditions. Due to the effects highlighted by simulations, the processing of the tilted beam SEM images will be presented, as well as the method used to create a mathematical model allowing topographic reconstruction from these images. Finally some reconstruction using this model will be shown and compared to reference measurements. The overall flow used to process images is presented. First, images are transformed into grayscale profiles. After a smoothing procedure, positional descriptors are computed for specific profile derivatives values. Then, from these descriptors coming from two images of the same pattern taken at different tilt angles, we use a low-complexity linear model in order to obtain the geometrical parameters of the structure. This model is created and initially calibrated using JMONSEL simulations and then recalibrated on real silicon patterns. We demonstrate that the use of real SEM images coming from real silicon patterns with our model leads to results that are coherent with conventional 3-D measurements techniques taken as reference. Moreover, we are able to make reliable reconstructions on patterns of various heights with a single calibrated model. Our batch of experiment shows a three-sigma standard deviation of 10 nm on the estimated height for heights ranging from 50 nm to more than 200 nm. Based on simulations, we are able to reconstruct the corner rounding (CR) from SEM images. However, because our wafer has no CR variability, measurements still need to be assessed on real wafer.
Detail
Potential use of laser-induced breakdown spectroscopy combined laser cleaning for inspection of particle defect components on silicon wafer
Nano Letters ( IF 10.8 ) Pub Date: 2019-08-27 , DOI: 10.1117/1.jmm.18.3.034002
Abstract. The contamination control of silicon wafer surface is more and more strict. Many investigations have been done to inspect defects on silicon wafer. However, rare studies have been reported on defect component inspection, which is also critical to trace the source of defects and monitor manufacturing processes in time. In order to inspect the components of contaminated particles on silicon wafer, especially with a high-speed, in-line mode and negligible damage, a dual nanosecond pulse laser system with both wavelengths at 532 nm is designed, in which one laser pumps the particles away from the wafer surface with negligible damage, the other laser breaks down the particles in the air above the wafer surface to obtain the emission lines of the contaminated particles by a spectroscopy with intensified charge coupled device. The sensitivity of the dual pulse laser system is evaluated. The particle dynamic process after pump is analyzed. The results in this work provide a potential on-line method for the semiconductor industry to trace the sources of defects during the manufacture process.
Detail
Efficient Bayesian inversion for shape reconstruction of lithography masks
Nano Letters ( IF 10.8 ) Pub Date: 2020-05-05 , DOI: 10.1117/1.jmm.19.2.024001
Abstract. Background: Scatterometry is a fast, indirect, and nondestructive optical method for quality control in the production of lithography masks. To solve the inverse problem in compliance with the upcoming need for improved accuracy, a computationally expensive forward model that maps geometry parameters to diffracted light intensities has to be defined. Aim: To quantify the uncertainties in the reconstruction of the geometry parameters, a fast-to-evaluate surrogate for the forward model has to be introduced. Approach: We use a nonintrusive polynomial chaos-based approximation of the forward model, which increases speed and thus enables the exploration of the posterior through direct Bayesian inference. In addition, this surrogate allows for a global sensitivity analysis at no additional computational overhead. Results: This approach yields information about the complete distribution of the geometry parameters of a silicon line grating, which in return allows for quantifying the reconstruction uncertainties in the form of means, variances, and higher order moments of the parameters. Conclusions: The use of a polynomial chaos surrogate allows for quantifying both parameter influences and reconstruction uncertainties. This approach is easy to use since no adaptation of the expensive forward model is required.
Detail
Line edge roughness measurement on vertical sidewall for reference metrology using a metrological tilting atomic force microscope
Nano Letters ( IF 10.8 ) Pub Date: 2020-03-23 , DOI: 10.1117/1.jmm.19.1.014003
Abstract. Line edge roughness (LER) measurement is one of the metrology challenges for three-dimensional device structures, and LER reference metrology is important for reliable LER measurements. For the purpose of LER reference metrology, we developed an LER measurement technique that can analyze LER distribution along the height of a line pattern, with high resolution and repeatability. A high-resolution atomic force microscopy (AFM) image of a vertical sidewall of a line pattern was obtained using a metrological tilting-AFM, which offers SI-traceable dimensional measurements. The tilting-tip was controlled with an inclined servo axis, and it scans the vertical sidewall along a line pattern with a high sampling density to enable an analysis of the LER height distribution at the sidewall. A horizontal cross-section of the sidewall shows sidewall roughness with sub-nm resolution. Power spectral density (PSD) analysis of the sidewall profile showed that the PSD noise in the high-frequency region was several orders of magnitude lower than the noise of typical scanning electron microscopy methods. AFM measurements were sequentially repeated three times to evaluate the repeatability of the LER measurement; results indicated a high repeatability of 0.07 nm evaluated as a standard deviation of LER at each height.
Detail
Design and modeling of a highly sensitive microelectromechanical system capacitive microphone
Nano Letters ( IF 10.8 ) Pub Date: 2020-05-13 , DOI: 10.1117/1.jmm.19.2.025001
Abstract. A single-chip microelectromechanical system (MEMS) capacitive microphone is designed and modeled. The mechanical model of the structure is extracted and the mathematical equations for a description of the microphone behavior are obtained. Then the proposed microphone characteristics are considered. In this structure, by adding Z-shape arms around the diaphragm, diaphragm hardness is decreased and diaphragm displacement becomes uniform. The sensitivity and the pull-in voltage are improved despite the decreasing size. The perforated diaphragm of this microphone is supported by Z-shape arms at its four corners. These arms around the diaphragm decrease the stiffness and air damping of the microphone. The behavior of this microphone is also analyzed by the finite element method. The structure has a diaphragm thickness of 2  μm, a diaphragm size of 0.32  ×  0.32  mm2, an air gap of 2  μm, and a highly doped monocrystalline silicon wafer as a backplate. The proposed microphone is simulated with IntelliSuite software. According to the results, the new microphone has a sensitivity of 14.245  mV  /  Pa and a pull-in voltage of 5.83 V. The results show that the proposed MEMS capacitive microphone is one of the best structures in performance. The obtained mathematical equations for description of the microphone’s behavior have good agreement with the simulation results.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.50 381 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://acs.manuscriptcentral.com/acs
Submission Guidelines
https://publish.acs.org/publish/author_guidelines?coden=nalefd
Submission Template
https://pubs.acs.org/page/nalefd/submission/authors.html#TEMPLATES
Reference Format
https://publish.acs.org/publish/author_guidelines?coden=nalefd
Collection Carrier
Letters Mini Review Viewpoints